BenchChemオンラインストアへようこそ!

6-(3-Ethyl-4-methylanilino)uracil

DNA polymerase IIIC enzyme inhibition structure-activity relationship

6-(3-Ethyl-4-methylanilino)uracil (EMAU) is a dGTP-analogous 6-anilinouracil (6-AU) that acts as a selective, competitive inhibitor of the essential Gram-positive bacterial replicative DNA polymerase IIIC (pol IIIC). Unlike broad-spectrum or Gram-negative-targeting antibiotics, EMAU and its optimized N3-substituted derivatives exhibit targeted bactericidal activity against low-GC Gram-positive pathogens including Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, while sparing Gram-negative organisms such as E.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 87986-17-2
Cat. No. B8251919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Ethyl-4-methylanilino)uracil
CAS87986-17-2
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)NC2=CC(=O)NC(=O)N2)C
InChIInChI=1S/C13H15N3O2/c1-3-9-6-10(5-4-8(9)2)14-11-7-12(17)16-13(18)15-11/h4-7H,3H2,1-2H3,(H3,14,15,16,17,18)
InChIKeyGNENZJCWXXDRKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Ethyl-4-methylanilino)uracil (CAS 87986-17-2): A Core Scaffold for Gram-Positive Selective DNA Polymerase IIIC Inhibitors


6-(3-Ethyl-4-methylanilino)uracil (EMAU) is a dGTP-analogous 6-anilinouracil (6-AU) that acts as a selective, competitive inhibitor of the essential Gram-positive bacterial replicative DNA polymerase IIIC (pol IIIC) [1]. Unlike broad-spectrum or Gram-negative-targeting antibiotics, EMAU and its optimized N3-substituted derivatives exhibit targeted bactericidal activity against low-GC Gram-positive pathogens including Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, while sparing Gram-negative organisms such as E. coli [2]. The 3-ethyl-4-methyl substitution pattern on the anilino ring was identified through quantitative structure-activity relationship (QSAR) studies as the optimal configuration for maximizing pol IIIC binding affinity, establishing EMAU as a foundational platform scaffold for medicinal chemistry optimization [3].

Why 6-(3-Ethyl-4-methylanilino)uracil Cannot Be Substituted by Generic 6-Anilinouracils


Within the 6-anilinouracil class, subtle changes to the anilino ring substituents dramatically alter both pol IIIC inhibitory potency and antibacterial activity [1]. QSAR studies demonstrated that optimal pol IIIC interaction requires a hydrophobic group the size of ethyl or iodo at the 3-position and methyl at the 4-position of the anilino ring [2]. Compounds with 3-vinyl or 3-isopropenyl substitutions were significantly weaker in both enzyme inhibition and antibacterial assays, while electron-withdrawing or hydrophilic substituents at the 3-position largely abolished activity [3]. Even within the EMAU subclass, N3-uracil modifications produce divergent outcomes: tertiary aminobutyl derivatives showed enhanced pol IIIC inhibition (2- to 4-fold) yet reduced or absent antibacterial activity due to impaired bacterial uptake [4]. Therefore, generic 6-anilinouracils lacking the specific 3-ethyl-4-methyl substitution pattern cannot serve as functional substitutes for EMAU-based research or development programs.

Quantitative Differentiation Evidence for 6-(3-Ethyl-4-methylanilino)uracil vs. Closest Comparators


EMAU Anilino Substitution Pattern Maximizes Pol IIIC Binding Affinity Compared to Other 6-Anilinouracils

In a systematic SAR study of 3-(4-methoxybutyl)-6-anilinouracils, the 3-ethyl-4-methyl (EMAU) substitution pattern was identified as the configuration that maximized pol IIIC inhibition potency. Compounds with closely related substituents such as 3-Cl-4-Me, 3-CH2Cl-4-Me, and 3-CH2SCN-4-Me were reported to be as potent pol IIIC inhibitors as the EMAU derivative 1c (3-Et-4-Me), while 3-vinyl and 3-isopropenyl analogs were weaker in both enzyme and antibacterial activity assays [1]. This establishes the 3-ethyl-4-methyl pattern as a validated optimal pharmacophore within the 6-AU series.

DNA polymerase IIIC enzyme inhibition structure-activity relationship

N3-Hydroxybutyl-EMAU (HB-EMAU) Demonstrates Superior Antibacterial Potency Over Unsubstituted EMAU and IMAU Analogs

HB-EMAU (3-(4-hydroxybutyl)-6-(3-ethyl-4-methylanilino)uracil), a key N3-substituted derivative of EMAU, exhibited MIC values of 2.5–5 µg/mL against Gram-positive organisms, representing several-fold enhanced antibacterial potency relative to the unsubstituted EMAU parent scaffold [1]. In a comparative in vitro study, HB-EMAU and its iodo-analog HB-IMAU showed comparable MIC ranges (0.5–4 µg/mL) against clinical isolates of S. aureus, coagulase-negative staphylococci, E. faecalis, and E. faecium, with confirmed bactericidal activity by time-kill assays [2]. The critical differentiation is that N3 substitution of the EMAU platform with hydroxyalkyl groups enhanced antibacterial potency several-fold while only marginally affecting anti-polymerase III activity relative to N3-alkyl TMAU derivatives [3].

antibacterial activity minimum inhibitory concentration N3-substitution

EMAU Derivatives Demonstrate In Vivo Efficacy in Murine S. aureus Sepsis Model, Unachievable by Non-EMAU 6-AU Scaffolds

Multiple N3-substituted EMAU derivatives have demonstrated protective efficacy in a murine model of lethal S. aureus (Smith) intraperitoneal infection. Specifically, compounds HB-EMAU and MB-EMAU protected mice from lethal S. aureus challenge when administered intraperitoneally [1]. Further optimization yielded a water-soluble derivative, 3-(4-morpholinylbutyl)-EMAU hydrochloride, which prolonged survival in a dose-dependent manner following subcutaneous administration [2]. The most advanced derivative, 6-[(3-ethyl-4-methylphenyl)amino]-3-{[1-(isoxazol-5-ylcarbonyl)piperidin-4-yl]methyl}uracil, achieved an ED50 of 10 mg/kg after intravenous application in a staphylococcal sepsis model [3]. In contrast, 6-anilinouracils lacking the EMAU substitution pattern (e.g., benzylamino or heteroarylamino MB-AUs) were devoid of antibacterial activity and consequently never progressed to in vivo testing [4].

in vivo efficacy sepsis model Staphylococcus aureus

EMAU-Based AU-FQ Hybrids Achieve Up to 64-Fold Greater Antibacterial Potency Than Parent EMAU Compounds via Dual Target Engagement

Covalent conjugation of fluoroquinolone (FQ) moieties to the N3 position of EMAU generated AU-FQ hybrid compounds that were significantly more potent than parent EMAU compounds as pol IIIC inhibitors and achieved up to 64-fold greater antibacterial potency in vitro against Gram-positive bacteria [1]. A representative hybrid, compound 251D (HB-EMAU linked to FQ 340E), displayed Gram-positive antibacterial potency at least 15 times that of the corresponding AU compound alone, while simultaneously inhibiting both pol IIIC and topoisomerase IV/gyrase targets. Critically, 251D retained activity against both AU-resistant and FQ-resistant Gram-positive organisms, and spontaneous resistance to 251D was not observed in single-step selection experiments [2]. This dual-target profile is unique to EMAU-based hybrids and cannot be replicated using non-EMAU 6-AU scaffolds, which lack the optimized anilino substitution required for potent pol IIIC engagement [1].

hybrid antibiotics dual targeting fluoroquinolone conjugate

EMAU Platform Demonstrates Favorable N3 Derivatization Tolerance for Solubility Optimization Without Loss of Target Potency

The unsubstituted EMAU scaffold suffers from poor aqueous solubility that limits antibacterial application. However, N3 substitution of EMAU with hydroxyalkyl and methoxyalkyl groups retained both anti-polymerase and antibacterial activity while yielding a combination of lipid and aqueous solubility favorable to in vivo efficacy [1]. Conversion of the 3-(4-methoxybutyl) group (MB-EMAU, 1c) to 3-(4-hydroxybutyl) (HB-EMAU, 2c) did not alter pol IIIC affinity (Ki ≈ 0.06 µM for both) while improving physicochemical properties [2]. In contrast, N3 substitution with charged groups (e.g., NH3+ derivative 11b) retained enzyme inhibition but abolished antibacterial activity, demonstrating that the EMAU platform uniquely supports tunable N3 modification for balanced potency and drug-like properties [3]. The TMAU (6-(3,4-trimethyleneanilino)uracil) platform showed similar N3 derivatization tolerance but its derivatives consistently underperformed EMAU derivatives in antibacterial potency [4].

aqueous solubility drug-like properties N3-substitution

Optimal Research and Industrial Application Scenarios for 6-(3-Ethyl-4-methylanilino)uracil


Gram-Positive Selective Antibacterial Lead Optimization Programs Targeting DNA Polymerase IIIC

EMAU serves as the validated starting scaffold for medicinal chemistry campaigns aimed at developing novel Gram-positive-selective antibacterials. The 3-ethyl-4-methyl substitution pattern on the anilino ring has been established through comprehensive SAR studies as the optimal configuration for pol IIIC binding [1]. N3-substituted EMAU derivatives achieve Ki values of 0.02–0.5 µM against pol IIIC and MIC values of 0.125–10 µg/mL against Gram-positive pathogens including S. aureus and enterococci [2]. Researchers should procure EMAU as the core scaffold and systematically explore N3 modifications to balance enzyme inhibition, antibacterial potency, and pharmacokinetic properties.

Dual-Target AU-FQ Hybrid Antibiotic Development for Multi-Drug Resistant Gram-Positive Infections

EMAU is the essential pol IIIC-targeting component for constructing AU-FQ hybrid antibiotics with dual mechanism of action. Covalent linkage of fluoroquinolone moieties to the N3 position of EMAU yields hybrids that are up to 64-fold more potent than parent EMAU compounds and retain activity against both AU-resistant and FQ-resistant organisms [3]. The representative hybrid 251D showed at least 15-fold enhanced antibacterial potency, lacked spontaneous resistance emergence, and demonstrated in vivo efficacy in murine S. aureus infection models after intravenous dosing [4]. This application scenario is uniquely enabled by the EMAU scaffold.

Biochemical and Structural Studies of Gram-Positive DNA Polymerase IIIC Mechanism and Inhibition

EMAU and its derivatives are established tool compounds for investigating the enzymology of Gram-positive-specific DNA polymerase IIIC. As competitive dGTP analogues, EMAU derivatives form a nonproductive ternary complex with pol IIIC and template-primer DNA [5]. HB-EMAU (Ki = 0.063 µM) and related compounds with defined Ki values provide calibrated probes for enzyme kinetic studies, inhibitor binding mode characterization, and co-crystallization efforts. The well-characterized SAR around the EMAU scaffold enables rational selection of analogs with varying affinity (Ki range: 0.02–0.5 µM) for structure-function correlation studies [2].

Antibiotic Resistance Research: Evaluating Pol IIIC as a Validated Target for Evading Existing Resistance Mechanisms

The EMAU scaffold targets pol IIIC, an enzyme absent in Gram-negative bacteria and structurally distinct from human DNA polymerases, making it a compelling system for studying resistance avoidance strategies. AU-FQ hybrids based on EMAU have demonstrated activity against both AU-resistant and FQ-resistant Gram-positive organisms, and single-step spontaneous resistance to hybrid 251D was not observed [4]. The 6-anilinouracils also showed no cross-resistance with major clinical antibiotic classes including vancomycin, linezolid, and quinupristin-dalfopristin when tested against resistant clinical isolates [5]. Procurement of EMAU for resistance mechanism studies is supported by the availability of well-characterized resistant mutant strains.

Quote Request

Request a Quote for 6-(3-Ethyl-4-methylanilino)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.